molecular formula C13H18N2O2 B11177553 4-acetamido-N-(2-methylpropyl)benzamide

4-acetamido-N-(2-methylpropyl)benzamide

Cat. No.: B11177553
M. Wt: 234.29 g/mol
InChI Key: ZPZOHCFZAZHHAQ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of an acetamido group and a 2-methylpropyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-methylpropyl)benzamide typically involves the following steps:

    Acetylation: The starting material, 4-aminobenzamide, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetamido group.

    Alkylation: The acetamido derivative is then subjected to alkylation with 2-methylpropyl bromide in the presence of a strong base like sodium hydride or potassium carbonate. This step introduces the 2-methylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially at the acetamido group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-acetamido-N-(2-methylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 2-methylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-(2-aminophenyl)benzamide: Known for its anti-cancer properties.

    4-acetamido-N-(2-pyridinyl)benzamide: Studied for its antibacterial activity.

Uniqueness

4-acetamido-N-(2-methylpropyl)benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2-methylpropyl group differentiates it from other benzamides, potentially enhancing its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-acetamido-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-14-13(17)11-4-6-12(7-5-11)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

ZPZOHCFZAZHHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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